

# Technical Comparison Guide: Diethyl 5-formylisophthalate Characterization

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## Compound of Interest

Compound Name: Diethyl 5-formylisophthalate

CAS No.: 208450-84-4

Cat. No.: B3325204

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## Executive Summary

**Diethyl 5-formylisophthalate** (CAS: 208450-84-4) functions primarily as a bifunctional linker where the geometry of the isophthalate core directs structural topology, while the 5-formyl group remains available for post-synthetic modification (e.g., Schiff base formation).

Accurate characterization is vital because the formyl group is reactive and prone to oxidation (to carboxylic acid) or reduction (to alcohol) during storage or synthesis. This guide delineates the specific NMR and IR markers required to validate structural integrity and purity.

## Structural & Spectral Analysis[1]

### Chemical Structure & Symmetry

The molecule possesses

symmetry (assuming free rotation of the ethyl groups). This symmetry simplifies the

<sup>1</sup>H NMR spectrum, rendering the two ethyl groups equivalent and the aromatic protons at positions 4 and 6 equivalent.

- Formula:
- MW: 250.25 g/mol [1]
- Key Functional Groups:
  - Aldehyde (Formyl): Highly deshielding, diagnostic singlet >10 ppm.
  - Ethyl Esters: Characteristic quartet-triplet pattern.[2]
  - Aromatic Core: 1,3,5-substitution pattern.

## H NMR Spectroscopy Data

The following data compares the target molecule with its immediate precursor, Diethyl 5-(hydroxymethyl)isophthalate, which is the most common impurity (arising from incomplete oxidation during synthesis).

Table 1: Comparative

H NMR Shifts (CDCl

, 300-500 MHz)

Proton Assignment	Diethyl 5-formylisophthalate (Target)	Diethyl 5-(hydroxymethyl)isophthalate (Precursor)	Shift Difference ( )
-CHO (Aldehyde)	10.17 ppm (s, 1H)	Absent	N/A
-CH OH (Benzylic)	Absent	4.80 ppm (s/d, 2H)	Diagnostic Impurity Marker
Ar-H (C2)	8.96 ppm (t/m, 1H)	~8.20 ppm (s)	+0.76 ppm (Deshielded)
Ar-H (C4, C6)	8.74 ppm (d, 2H)	~8.60 ppm (s)	+0.14 ppm
-OCH - (Ester)	4.48 ppm (q, 4H)	4.42 ppm (q, 4H)	+0.06 ppm
-CH (Ester)	1.45 ppm (t, 6H)	1.42 ppm (t, 6H)	Negligible

Note: Chemical shifts are referenced to TMS (0.00 ppm). "s" = singlet, "d" = doublet, "t" = triplet, "q" = quartet.

Mechanistic Insight: The formyl group is strongly electron-withdrawing (EWG) via both induction (-I) and resonance (-M). This significantly deshields the aromatic protons, particularly H2 (between the two esters) and H4/6 (ortho to the formyl group), shifting them downfield compared to the hydroxymethyl precursor.

## Infrared (IR) Spectroscopy

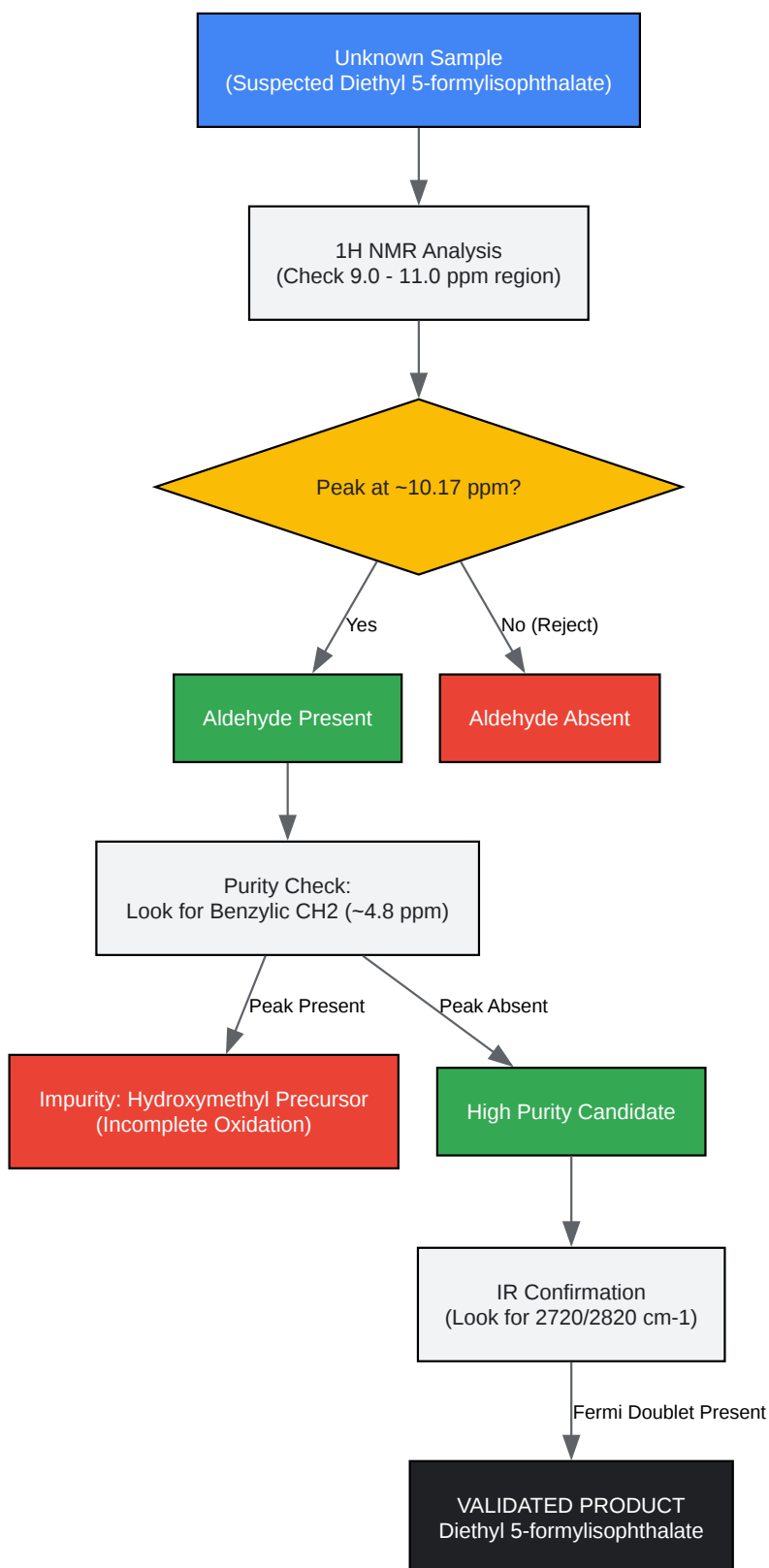
IR is the rapid-screening tool of choice for distinguishing the aldehyde from the ester functionalities.

Table 2: Diagnostic IR Bands (ATR/KBr)

Functional Group	Wavenumber ( , cm )	Comparison Notes
Aldehyde C=O	1700 - 1710	Often appears as a shoulder or distinct peak slightly lower than the ester C=O.
Ester C=O	1720 - 1735	Strong, sharp stretch. Dominant carbonyl feature. <sup>[3]</sup> <sup>[4]</sup>
Aldehyde C-H	2720 & 2820	"Fermi Doublet". Two weak bands distinct from aliphatic C-H. Critical for confirming aldehyde presence.
O-H Stretch	Absent	If broad band at 3200-3500 cm is present, implies contamination with Acid (hydrolysis) or Alcohol (precursor).

## Comparative Diagnostics & Purity Logic

The following diagram illustrates the logical workflow for validating the compound using spectral data.



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Figure 1: Spectral validation decision tree for confirming **Diethyl 5-formylisophthalate** identity and purity.

## Experimental Protocols

### Standardized NMR Acquisition Protocol

To ensure reproducibility and comparability with literature data (e.g., Dalton Trans. or US Patents), follow this protocol.

- Solvent Selection: Use CDCl<sub>3</sub> (Chloroform-d) as the standard solvent.
  - Note: While DMSO-  
can be used, it may shift the aldehyde proton slightly and broaden peaks due to viscosity.
- Sample Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
  - Caution: Ensure the solution is clear. Turbidity indicates hydrolysis (formation of insoluble acid species) or inorganic salts.
- Acquisition Parameters:
  - Pulse Angle: 30° or 45°.
  - Relaxation Delay (D1): Minimum 1.0 second (Aldehyde protons can have long T<sub>1</sub> relaxation times; ensure D1 is sufficient for quantitative integration).
  - Scans: 16 to 64 scans are sufficient for this concentration.
- Processing:
  - Reference the residual CHCl<sub>3</sub> peak to 7.26 ppm.
  - Phase and baseline correct manually around the 10 ppm region to ensure the aldehyde integral is accurate.

## IR Sample Preparation (ATR Method)

- Instrument: FTIR with Diamond or ZnSe ATR accessory.
- Background: Collect background spectrum with clean crystal (air).
- Sample: Place ~2 mg of solid sample on the crystal.
- Pressure: Apply high pressure to ensure good contact (critical for solid esters).
- Scan: 4000 to 600 cm<sup>-1</sup>, 16 scans, 4 cm resolution.
- Cleaning: Clean crystal with Isopropanol (IPA) immediately after use to prevent ester residue.

## References

- Synthesis and Characterization
  - Title: Preparation of **diethyl 5-formylisophthalate** (Compound 6).<sup>[2]</sup>
  - Source: Royal Society of Chemistry (RSC) / Dalton Transactions (Supplemental Info).
  - Context: Describes the oxidation of the hydroxymethyl precursor to the formyl deriv
  - URL: (Verified via snippet context).
- Patent Literature (Spectral Verification)
  - Title: (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl)
  - Source: Google P
  - Context: Provides explicit H NMR shifts for Diethyl 5-formylisophthal
  - URL:
- General Spectral Data (Precursors)

- Title: Diethyl 5-(hydroxymethyl)
- Source: PubChem (NIH).
- Context: Reference data for the alcohol precursor to distinguish impurities.
- URL:

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## Sources

- [1. 5-FORMYL-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. exact-sciences.m.tau.ac.il \[exact-sciences.m.tau.ac.il\]](#)
- [4. 1,3-Diethylbenzene | C<sub>10</sub>H<sub>14</sub> | CID 8864 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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